N-(2-pyridin-4-ylethyl)-1,3-benzothiazol-2-amine
Overview
Description
N-(2-pyridin-4-ylethyl)-1,3-benzothiazol-2-amine: is a heterocyclic compound that combines a benzothiazole ring with a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-pyridin-4-ylethyl)-1,3-benzothiazol-2-amine typically involves the reaction of 2-aminobenzothiazole with 2-bromoethylpyridine under basic conditions. The reaction is usually carried out in a solvent such as toluene or dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: N-(2-pyridin-4-ylethyl)-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding N-oxides or sulfoxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, acetic acid (CH3COOH)
Reduction: NaBH4, LiAlH4, ethanol (EtOH)
Substitution: Alkyl halides, acyl chlorides, DMF, K2CO3
Major Products:
Oxidation: N-oxides, sulfoxides
Reduction: Amine derivatives
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
Chemistry: N-(2-pyridin-4-ylethyl)-1,3-benzothiazol-2-amine is used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the formation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents. It has shown promise in preliminary studies for its antimicrobial and anticancer properties .
Medicine: The compound is being explored for its potential use in medicinal chemistry, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways. Its ability to interact with biological targets makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and dyes. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of N-(2-pyridin-4-ylethyl)-1,3-benzothiazol-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. For example, it may inhibit kinases involved in cell signaling pathways, leading to reduced cell proliferation in cancer .
Comparison with Similar Compounds
- N-(pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyridines
- Indole derivatives
Comparison: N-(2-pyridin-4-ylethyl)-1,3-benzothiazol-2-amine is unique due to its combined benzothiazole and pyridine structure, which imparts distinct chemical and biological properties. Compared to N-(pyridin-2-yl)amides and 3-bromoimid
Properties
IUPAC Name |
N-(2-pyridin-4-ylethyl)-1,3-benzothiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3S/c1-2-4-13-12(3-1)17-14(18-13)16-10-7-11-5-8-15-9-6-11/h1-6,8-9H,7,10H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJKUDLTALUANN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NCCC3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.